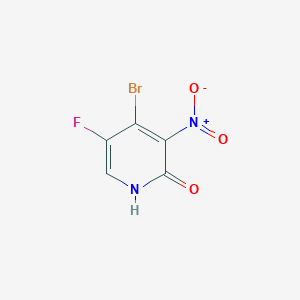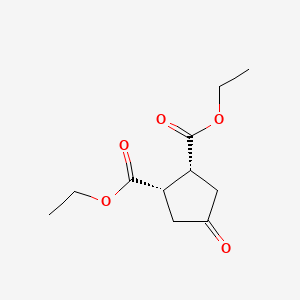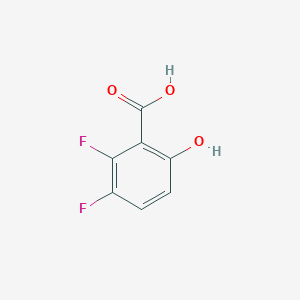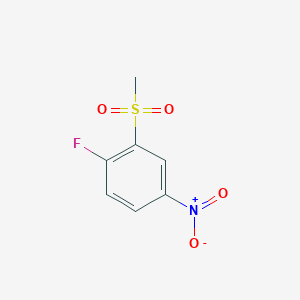
二甲基2,5-二氧己二酸酯
描述
Dimethyl 2,5-Dioxahexanedioate is an organic compound with the chemical formula C6H10O6 . It is a colorless liquid with a sweet taste .
Synthesis Analysis
Dimethyl 2,5-Dioxahexanedioate is synthesized by reacting dimethyl malonate with two equivalents of formaldehyde in the presence of sodium hydroxide. Another method involves esterification, where hexanedioic acid is added to a reaction container, followed by an excess of methanol and a catalyst. The mixture is then heated and stirred for several hours .Molecular Structure Analysis
The molecular weight of Dimethyl 2,5-Dioxahexanedioate is 178.14 . It can be analyzed using various analytical methods like NMR spectroscopy, GC-MS, and IR spectroscopy.Physical and Chemical Properties Analysis
Dimethyl 2,5-Dioxahexanedioate is a colorless liquid with a sweet taste . It has a density of 1.22g/cm³ , a melting point of 68-70℃ , and a boiling point of 220°C . Its specific gravity is 1.24 and refractive index is 1.42 .科学研究应用
生物基聚合物合成
二甲基2,5-二氧己二酸酯在生物基聚合物合成中起着重要作用。一项研究专注于使用二甲基呋喃-2,5-二羧酸酯通过聚酯交酯化合成呋喃寡酯。该过程涉及各种二元醇,受底物浓度和温度控制,产生具有潜在应用作为大分子单体的环状和线性酯寡聚体 (Cruz-Izquierdo et al., 2015)。
热降解分析
二甲基2,5-二氧己二酸酯衍生物已被研究用于理解热降解过程。例如,分析了2,5-二甲基-2,5-二-(叔丁基过氧)己烷的热降解,以确定热安全参数 (Das & Shu, 2016)。
晶体结构分析
对相关化合物的晶体结构进行研究,例如2,7-二甲基-2,7-辛二醇四水合物,可以提供有关分子排列和在晶体学和材料科学中的潜在应用的见解 (Jeffrey & Mastropaolo, 1978)。
微波谱分析
对类似分子如2,5-二甲基-1,3-二氧杂环己烷的微波谱进行研究有助于理解分子结构和性质,为化学和材料科学中的应用做出贡献 (Mamleev, Galeev, & Faizullin, 2012)。
有机合成
该化合物及其衍生物在各种有机合成过程中被使用。例如,从相关二甲基二氧杂环己酮衍生物合成杂芳基取代的辛烷基喹啉展示了该化合物在有机化学中的多功能性 (Ozokan & Kaban, 2022)。
催化应用
二甲基2,5-二氧己二酸酯衍生物被用作催化过程中的底物。例如,使用涉及二甲基己二酸酯的催化剂进行不对称羟甲基化不饱和酯展示了该化合物在催化化学中的重要性 (Kollár, Consiglio, & Pino, 1987)。
材料科学
在材料科学中,二甲基2,5-二氧己二酸酯的衍生物已被研究用于新材料的开发。例如,从二甲基呋喃-2,5-二羧酸酯合成具有增强机械性能的生物基聚(癸二亚甲基-异山梨醇2,5-呋喃二羧酸酯)共聚酯突显了其在材料科学中的潜力 (Chebbi et al., 2019)。
安全和危害
Dimethyl 2,5-Dioxahexanedioate is a combustible liquid . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .
未来方向
作用机制
Esters
are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group. They are derived from carboxylic acids and alcohols . Esters are widespread in nature and are often associated with pleasant characteristic fragrances . They also participate in various biochemical reactions, including hydrolysis and reduction .
Hydrolysis
is a common reaction for esters, where they are split into an alcohol and a carboxylic acid in the presence of water and a catalyst . This reaction is often used in soap making, known as saponification .
Reduction
of esters, typically using strong reducing agents like lithium aluminum hydride, results in primary alcohols .
生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dimethyl 2,5-dioxahexanedioate change over time The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can maintain its antimicrobial and antitumor properties over extended periods, making it a valuable tool for long-term research.
Transport and Distribution
The transport and distribution of dimethyl 2,5-dioxahexanedioate within cells and tissues are critical for its function. The compound is likely transported by specific transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cells, dimethyl 2,5-dioxahexanedioate may accumulate in certain cellular compartments, where it exerts its effects . Understanding its transport and distribution is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of dimethyl 2,5-dioxahexanedioate is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications For instance, its ability to induce apoptosis in tumor cells suggests that it may localize to the mitochondria, where it can influence the cell death pathways
属性
IUPAC Name |
2-methoxycarbonyloxyethyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c1-9-5(7)11-3-4-12-6(8)10-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMLQXFMDFZAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCCOC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294585 | |
| Record name | Dimethyl 2,5-Dioxahexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88754-66-9 | |
| Record name | 88754-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,5-Dioxahexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethyl 2,5-Dioxahexanedioate (DMOHC) impact the performance of lithium-ion batteries, especially at high temperatures?
A: DMOHC, an alkyl dicarbonate, has shown promising results as a potential electrolyte solvent in lithium-ion batteries, particularly at elevated temperatures. Research indicates that DMOHC-based electrolytes, especially when paired with Lithium bis(fluorosulfonyl)imide (LiFSI) salt, demonstrate superior capacity retention compared to conventional ethylene carbonate (EC)-based electrolytes at temperatures as high as 70°C []. Furthermore, DMOHC effectively mitigates gassing, a significant issue at high temperatures, even surpassing EC-based electrolytes in reducing gas production at high voltages (4.0 V) []. This improved performance is observed even at temperatures up to 100°C [].
Q2: What are the limitations of using pure Dimethyl 2,5-Dioxahexanedioate as an electrolyte solvent, and how can these limitations be addressed?
A: While DMOHC offers advantages at high temperatures, it exhibits high viscosity at room temperature compared to traditional EC-based electrolytes []. This high viscosity can hinder ionic mobility and negatively impact battery performance. To address this, researchers have explored blending DMOHC with low-viscosity solvents like dimethyl carbonate (DMC) and diethyl carbonate (DEC) []. These blends, while exhibiting slightly reduced performance compared to pure DMOHC, still outperform traditional EC-based electrolytes, showcasing the potential of DMOHC-containing mixtures as viable electrolyte solvents [].
Q3: Can you elaborate on the identification and quantification of Dimethyl 2,5-Dioxahexanedioate in the context of lithium-ion battery recycling?
A: Dimethyl 2,5-Dioxahexanedioate (DMDOHC), an aging product of electrolytes, is a crucial component found in the black mass generated during lithium-ion battery recycling []. Accurately identifying and quantifying DMDOHC in this complex mixture is essential for characterizing the black mass and developing efficient recycling processes. Headspace-gas chromatography-mass spectrometry (HS-GC-MS) coupled with flame ionization detection (FID) offers a direct method for this purpose without requiring extensive sample preparation []. This technique allows for the detection and quantification of DMDOHC alongside other linear and cyclic carbonates, providing valuable insights into the composition of the black mass and enabling the development of sustainable recycling strategies for lithium-ion batteries [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)


![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)
![1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine](/img/structure/B1361763.png)

![N-[(3-Methylpyridin-2-YL)methyl]propan-2-amine](/img/structure/B1361765.png)






